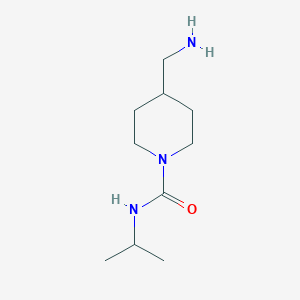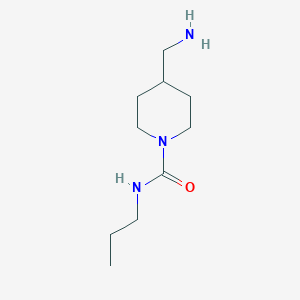
N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide
Übersicht
Beschreibung
N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide, or 4-EPMA, is an amide derivative of beta-alanine, an amino acid that is naturally produced in the body. 4-EPMA is an important molecule in the field of scientific research, as it is used in a variety of laboratory experiments and has numerous applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. GPIIb/IIIa Integrin Antagonists
N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide is structurally related to compounds that act as GPIIb/IIIa integrin antagonists. These compounds, like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been studied for their potential in antithrombotic treatment, especially in the acute phase due to their human platelet aggregation inhibitory activity and oral availability. This suggests potential applications in cardiovascular research and treatment (Hayashi et al., 1998).
2. Receptor Modulation
Structural modifications of N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide and related compounds can impact sympathomimetic activity. Such alterations have been shown to differentiate receptors into distinct groups, suggesting applications in receptor-based pharmacological studies (Lands et al., 1967).
3. Osmoprotective Compound Synthesis
Related beta-alanine derivatives are involved in the synthesis of osmoprotective compounds like beta-alanine betaine in the Plumbaginaceae family. This pathway is of interest for metabolic engineering in plants, potentially enhancing their tolerance to salinity and hypoxia, implying an agricultural and environmental application (Rathinasabapathi et al., 2001).
4. Novel Pseudopeptidic Triazines Synthesis
The compound and its analogs have applications in the synthesis of new classes of pseudopeptidic triazines, which are of interest in the field of organic chemistry and drug design due to their unique structural properties (Sañudo et al., 2006).
5. Dopamine Agonist Research
Derivatives of N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide have been explored for their dopamine-like activity, which is significant in the study of neurological disorders and the development of new therapeutic agents (Jacob et al., 1981).
6. Chiral Separation Applications
The compound's enantiomers have been separated using capillary electrophoresis, indicating its importance in chiral analysis and separation techniques, a crucial aspect of pharmaceutical research (Liang, 2003).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSZHULEWPTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)




![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)

